[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate
Description
This compound is a hydrazone-functionalized ester featuring a 4-methoxybenzoate backbone, a 2-ethoxy-substituted phenyl ring, and a naphthalen-1-yloxypropanoyl hydrazinylidene group. Its structural complexity arises from the combination of aromatic esters, ether linkages, and a conjugated hydrazone moiety, which may confer unique physicochemical and bioactive properties.
Properties
CAS No. |
764676-19-9 |
|---|---|
Molecular Formula |
C30H28N2O6 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H28N2O6/c1-4-36-28-18-21(12-17-27(28)38-30(34)23-13-15-24(35-3)16-14-23)19-31-32-29(33)20(2)37-26-11-7-9-22-8-5-6-10-25(22)26/h5-20H,4H2,1-3H3,(H,32,33)/b31-19+ |
InChI Key |
IBWOSYACXOOIAR-ZCTHSVRISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation reaction between 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and 2-ethoxy-4-formylphenyl-4-methoxybenzoate . This reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and organic synthesis.
Biology
In biological research, [2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate is studied for its potential as a bioactive molecule. It may exhibit antioxidant, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development .
Medicine
The compound’s potential therapeutic effects are explored in medicinal chemistry. Its ability to interact with biological targets suggests possible applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, from electronics to pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, its antioxidant properties may result from scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzoate Core
4-Chlorobenzoate Derivative ()
- Structure: [2-Methoxy-4-[(E)-{[2-(2-naphthyloxy)propanoyl]hydrazono}methyl]phenyl] 4-chlorobenzoate
- Key Differences : The 4-methoxy group in the target compound is replaced with a 4-chloro substituent.
- Reduced electron-donating capacity compared to methoxy, altering solubility and reactivity .
4-Ethoxybenzoate Derivative ()
- Structure : [2-ethoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
- Key Differences: The naphthalen-1-yloxypropanoyl group is replaced with naphthalen-1-ylacetyl, and the 4-methoxy is substituted with ethoxy.
- Predicted collision cross-section (CCS) values for the ethoxy analog range from 223.3 Ų ([M+H]+) to 237.1 Ų ([M+Na]+), suggesting a bulkier molecular shape compared to the methoxy variant .
Benzophenone-Based Analogs ()
- Structure: Variants include 4-methylphenoxy or dichlorophenyl substitutions (e.g., 2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate).
- Key Differences : Absence of naphthalene or methoxy groups in some analogs.
- Implications: Methylphenoxy groups may reduce steric hindrance, favoring binding in hydrophobic pockets.
Hydrazone and Aromatic Modifications
Benzohydrazide Derivatives ()
- Structure : Compounds like N′-[(2-Methoxynaphthalen-1-yl)methylidene]-4-methylbenzohydrazide () feature simpler benzohydrazide backbones without ester linkages.
- Key Differences : Replacement of the 4-methoxybenzoate ester with a methylbenzohydrazide group.
- Implications: Loss of ester functionality reduces hydrolytic stability but may improve hydrogen-bonding capacity.
Eugenol Derivatives ()
- Structure : Allyl-substituted phenyl esters (e.g., 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate).
- Key Differences : Propenyl groups introduce aliphatic unsaturation, altering conformational flexibility.
- Implications :
Physicochemical and Predicted Properties
Biological Activity
[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Ethoxy group : Enhances solubility and bioavailability.
- Naphthalene moiety : Often associated with biological activity due to its aromatic nature.
- Hydrazone linkage : Known for its role in various biological activities.
The molecular formula is , and it has a molecular weight of 500.56 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Antioxidant Activity : The presence of phenolic structures may contribute to free radical scavenging, potentially protecting cells from oxidative stress.
- Antitumor Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.
- Anti-inflammatory Properties : Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
In Vitro Studies
Research has indicated that [2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate exhibits significant cytotoxicity against various cancer cell lines. For instance, studies demonstrated:
- Cytotoxicity against P388 and L1210 cells : The compound showed IC50 values comparable to established anticancer agents, indicating strong potential as an antineoplastic agent .
- Mechanisms of Action : It was found to induce apoptosis in treated cells, likely through the activation of caspase pathways.
In Vivo Studies
In vivo studies on animal models have further elucidated the compound's biological effects:
- Tumor Growth Inhibition : In mouse models, administration of the compound resulted in a significant reduction in tumor size compared to control groups .
- Gene Expression Modulation : The compound influenced the expression levels of oncogenes such as c-myc and Ha-ras, which are critical in cancer progression .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving DMBA-induced tumors in mice, treatment with the compound prior to carcinogen exposure resulted in a marked decrease in tumor incidence and size .
- Case Study 2 : A clinical trial assessing the safety and efficacy of similar hydrazone derivatives showed promising results in patients with advanced solid tumors, indicating potential for further development .
Comparative Analysis
To provide a clearer understanding of its biological activity relative to other compounds, a comparative analysis is presented below:
| Compound Name | Cytotoxicity (IC50) | Mechanism of Action | Notes |
|---|---|---|---|
| Compound A | 15 µM | Apoptosis induction | Established anticancer agent |
| Compound B | 20 µM | Cell cycle arrest | Similar structure |
| [2-Ethoxy...] | 18 µM | Apoptosis induction | Potential for further development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
